N-ethyl-N-[(1-methyltriazol-4-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide
Description
N-ethyl-N-[(1-methyltriazol-4-yl)methyl]bicyclo[310]hexane-6-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
N-ethyl-N-[(1-methyltriazol-4-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-3-17(8-9-7-16(2)15-14-9)13(18)12-10-5-4-6-11(10)12/h7,10-12H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLYMZVJYWCNSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN(N=N1)C)C(=O)C2C3C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(1-methyltriazol-4-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide typically involves a multi-step process. One common method includes the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical processes, leveraging the efficiency of [2 + 2] cycloaddition reactions to produce the bicyclic structure. The use of photochemistry allows for the generation of sp3-rich chemical spaces, which are valuable in the development of bio-active compounds .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[(1-methyltriazol-4-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and specific solvents to achieve optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s utility in different applications.
Scientific Research Applications
N-ethyl-N-[(1-methyltriazol-4-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism by which N-ethyl-N-[(1-methyltriazol-4-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures such as bicyclo[2.1.1]hexanes and bicyclo[3.1.0]hexanes. These compounds share structural similarities but differ in their functional groups and overall reactivity .
Uniqueness
What sets N-ethyl-N-[(1-methyltriazol-4-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide apart is its specific combination of a bicyclic core with a triazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
